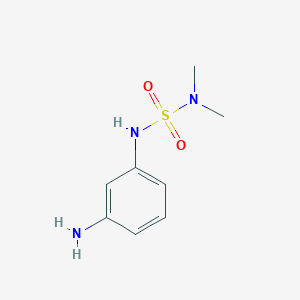

N'-(3-Aminophenyl)-N,N-dimethylsulfamide

説明

Contextualizing N'-(3-Aminophenyl)-N,N-dimethylsulfamide within Contemporary Chemical Biology and Medicinal Chemistry Research

This compound is strategically positioned at the intersection of several key areas of modern drug discovery. Its molecular architecture, featuring a sulfamide (B24259) core linked to an aminophenyl group, makes it a compelling candidate for investigation in various therapeutic domains. The sulfamide group is a well-established pharmacophore found in a wide array of clinically approved drugs, while the aminophenyl moiety serves as a versatile building block for generating libraries of compounds with diverse biological activities.

In chemical biology, this compound can be utilized as a molecular probe to investigate biological pathways. The primary amine on the phenyl ring offers a convenient handle for chemical modification, allowing for the attachment of fluorescent tags, biotin (B1667282) labels, or photoaffinity groups. Such derivatives would be invaluable tools for identifying protein targets, elucidating mechanisms of action, and visualizing cellular localization.

In medicinal chemistry, this compound represents a scaffold with the potential for optimization against a multitude of biological targets. The N,N-dimethylsulfamide portion can engage in crucial hydrogen bonding interactions with protein active sites, while the aminophenyl ring can be modified to enhance potency, selectivity, and pharmacokinetic properties. The exploration of this scaffold could lead to the development of novel inhibitors for enzymes such as kinases, proteases, or carbonic anhydrases, which are implicated in cancer, infectious diseases, and metabolic disorders.

Historical Trajectories and Evolution of Research Interests in this compound Analogs

The research trajectory of compounds related to this compound is deeply rooted in the history of sulfonamide drugs. The discovery of the antibacterial properties of prontosil (B91393) in the 1930s marked the beginning of the sulfa drug era and established the sulfonamide moiety as a critical component in antimicrobial agents. wikipedia.org Over the decades, research expanded beyond anti-infectives to explore the potential of sulfonamide-containing molecules in other therapeutic areas.

The evolution of research interests has been driven by a deeper understanding of the diverse biological activities that can be achieved by modifying the sulfonamide scaffold. For instance, the development of thiazide diuretics, such as hydrochlorothiazide, demonstrated that sulfonamide derivatives could effectively target ion channels and transporters. wikipedia.org Subsequently, the discovery of sulfonylureas as hypoglycemic agents opened up new avenues for the treatment of diabetes. wikipedia.org

More recently, research has focused on the development of sulfonamide-based anticancer agents. The ability of the sulfonamide group to mimic a carboxylate or a phenol, combined with its ability to act as a hydrogen bond donor and acceptor, has been exploited in the design of potent enzyme inhibitors. This has led to the development of drugs targeting carbonic anhydrases, matrix metalloproteinases, and various kinases. ajchem-b.comajchem-b.com The aminophenyl portion of the molecule is also a common feature in many kinase inhibitors, serving as a key recognition element for the enzyme's active site. The historical success of these related analogs provides a strong rationale for the investigation of this compound and its derivatives in modern drug discovery programs.

Significance of the Sulfamide and Aminophenyl Moieties in Advanced Molecular Design

The sulfamide and aminophenyl moieties are privileged structures in medicinal chemistry, each contributing unique properties that are highly advantageous for the design of advanced molecular therapeutics.

The sulfamide moiety (–SO₂NH–) is a versatile functional group that offers several benefits. researchgate.net It is a bioisostere of the amide bond, but with increased metabolic stability. researchgate.net The tetrahedral geometry of the sulfur atom and the presence of two oxygen atoms allow it to act as a potent hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. This enables the sulfamide group to form strong and specific interactions with biological targets. Furthermore, the non-ionizable nature of the sulfamide group over a wide pH range can improve a molecule's pharmacokinetic profile.

The aminophenyl moiety is another critical component in drug design. The aromatic ring provides a rigid scaffold that can be readily functionalized to explore structure-activity relationships. The primary amine is a key interaction point, often forming hydrogen bonds or salt bridges with the target protein. nih.gov It also serves as a synthetic handle for the introduction of various substituents to modulate properties such as solubility, lipophilicity, and metabolic stability. acs.org In many kinase inhibitors, the aminophenyl group is crucial for binding to the hinge region of the enzyme's active site.

The combination of these two moieties in this compound creates a molecule with a rich potential for forming multiple, high-affinity interactions with a biological target, making it an attractive starting point for the development of novel therapeutic agents.

Overview of Current Research Gaps and Future Academic Opportunities for this compound

Despite the established importance of its constituent moieties, this compound itself remains a relatively underexplored molecule in the scientific literature. This presents a number of exciting opportunities for future academic research.

Current Research Gaps:

Biological Activity Profile: There is a lack of comprehensive screening data for this compound against a broad range of biological targets. Its potential as an inhibitor of kinases, proteases, carbonic anhydrases, or other enzyme classes has not been systematically evaluated.

Structure-Activity Relationship (SAR) Studies: No detailed SAR studies have been published for this specific scaffold. The effects of modifying the substitution pattern on the aminophenyl ring or altering the N,N-dimethyl groups on the sulfamide have not been investigated.

Mechanism of Action Studies: For any identified biological activity, the precise mechanism of action at the molecular level would need to be elucidated.

Pharmacokinetic and Physicochemical Properties: There is a need for thorough characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its solubility and permeability.

Future Academic Opportunities:

High-Throughput Screening: A primary opportunity lies in screening this compound and a library of its analogs against diverse biological targets to identify novel activities.

Fragment-Based Drug Discovery: The compound could serve as a starting fragment for the development of more potent and selective inhibitors.

Chemical Probe Development: As mentioned earlier, the aminophenyl group can be functionalized to create chemical probes for studying biological systems.

Computational Modeling: Molecular modeling and simulation studies could be employed to predict potential binding modes and guide the design of new analogs with improved properties.

The following table outlines potential research directions and their expected outcomes:

| Research Direction | Expected Outcomes |

| Synthesis of Analog Libraries | Elucidation of structure-activity relationships. |

| Broad Biological Screening | Identification of novel biological targets and therapeutic applications. |

| Biophysical Characterization | Understanding of the compound's binding kinetics and thermodynamics. |

| In Vivo Efficacy Studies | Validation of therapeutic potential in animal models of disease. |

By addressing these research gaps, the academic community can unlock the full potential of this compound as a valuable scaffold for the development of new chemical tools and therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-amino-3-(dimethylsulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFFBNNZWLMHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for N 3 Aminophenyl N,n Dimethylsulfamide and Its Derivative Libraries

Novel Synthetic Routes for N'-(3-Aminophenyl)-N,N-dimethylsulfamide Core Structure

A plausible and efficient synthetic pathway to this compound initiates from the readily available starting material, nitrobenzene (B124822). This multi-step synthesis involves the formation of a key intermediate, 3-nitrobenzenesulfonyl chloride, followed by amidation and subsequent reduction of the nitro group.

The initial step is the sulfochlorination of nitrobenzene. This reaction is typically carried out using an excess of chlorosulfonic acid. The temperature of the reaction is gradually increased to around 100°C and maintained for several hours to ensure complete reaction. Following the reaction, the mixture is cooled and poured into ice-water to precipitate the 3-nitrobenzenesulfonyl chloride, which can then be isolated. chemicalbook.com To improve the yield and safety of this process, thionyl chloride can be added to the reaction mixture after the initial reaction with chlorosulfonic acid, which has been shown to produce 3-nitrobenzenesulfonyl chloride in high yields of up to 96.3%. google.comprepchem.com

The subsequent step involves the reaction of 3-nitrobenzenesulfonyl chloride with dimethylamine (B145610) to form N,N-dimethyl-3-nitrobenzenesulfonamide. This is a standard procedure for the synthesis of sulfonamides, where a sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base. ijarsct.co.in

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation. A common method involves the use of tin(II) chloride in ethanol (B145695) under reflux conditions. nih.gov This method is generally effective for the reduction of nitro groups in the presence of other functional groups.

| Green Reduction Method | Reducing Agent/Catalyst | Solvent/Conditions | Key Advantages |

| Zinc in CO2/H2O | Zinc dust | CO2/H2O, 25°C | Environmentally benign, avoids NH4Cl |

| Reductive N-alkylation | Zn/HOAc | Methanol | Cost-effective, mild conditions |

| Catalytic Hydrogenation | H2 / Pt nanoparticles | Water, 1 atm | Clean reaction, water as byproduct |

High-Yield and Scalable Synthetic Pathways for this compound

For the large-scale production of this compound, it is essential to develop high-yield and scalable synthetic pathways. The synthesis of the 3-nitrobenzenesulfonyl chloride intermediate has been optimized for large-scale production with yields reported to be as high as 96.3%. prepchem.com The subsequent amidation reaction with dimethylamine is generally a high-yielding process. Efficient and scalable methods for the synthesis of pyridine (B92270) sulfonamides have been developed, which can be adapted for the synthesis of benzenesulfonamides. thieme-connect.com The final reduction step can also be performed on a large scale using various established methods. One-pot syntheses of sulfonamides from unactivated acids and amines have also been reported, which could potentially be adapted for a more streamlined and scalable synthesis of the target compound. nih.govacs.org

| Reaction Step | Reagents and Conditions | Reported Yield | Scalability |

| Sulfochlorination | Nitrobenzene, Chlorosulfonic acid, Thionyl chloride | 96.3% | Demonstrated on a large scale |

| Amidation | 3-Nitrobenzenesulfonyl chloride, Dimethylamine | High | Generally scalable |

| Nitro Reduction | N,N-Dimethyl-3-nitrobenzenesulfonamide, SnCl2·H2O, EtOH | Moderate to High | Scalable with various methods |

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound from nitrobenzene is inherently regioselective due to the directing effect of the nitro group in the electrophilic aromatic substitution reaction (sulfochlorination), which favors the meta position. This ensures the formation of the desired 3-substituted isomer. In the context of synthesizing derivatives, chemo- and regioselective strategies become crucial. For instance, when introducing additional substituents to the aromatic ring, the directing effects of the existing amino and sulfamoyl groups must be considered to achieve the desired regioselectivity. Various strategies for the chemo- and regioselective synthesis of polysubstituted aromatic compounds have been developed and can be applied to the synthesis of derivatives of this compound. rsc.org

Combinatorial and Parallel Synthesis Techniques for this compound Derivative Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening. These techniques can be effectively applied to the this compound scaffold to explore the structure-activity relationships of its derivatives.

Solid-Phase Synthesis Applications for this compound Analogs

Solid-phase synthesis offers several advantages for the creation of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. A general strategy for the solid-phase synthesis of this compound analogs would involve anchoring a suitable building block to a solid support. For example, a resin-bound 3-nitrobenzenesulfonyl chloride could be reacted with a diverse range of primary and secondary amines to generate a library of sulfonamides. Subsequent reduction of the nitro group and cleavage from the resin would yield the desired library of N'-(3-aminophenyl)sulfonamide derivatives. Libraries of benzamidine-derived and benzylamine-derived sulfonamides have been successfully constructed using solid-phase synthesis. nih.govnih.gov Similar strategies could be employed for the generation of this compound derivative libraries. researchgate.netscilit.comresearchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into molecules can profoundly influence their biological activity and material properties. Stereoselective synthesis provides the tools to produce single enantiomers of chiral compounds, which is often essential for pharmaceutical applications. wikipedia.org Methodologies for the stereoselective synthesis of chiral derivatives of this compound can be broadly categorized into asymmetric catalysis and chiral auxiliary-based approaches.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nd.edu This approach is highly efficient and atom-economical. For the synthesis of chiral sulfonamide derivatives, transition-metal catalysis has proven to be a powerful tool. frontiersin.org

One prominent strategy involves the catalytic enantioselective synthesis of N-C axially chiral sulfonamides. Although direct asymmetric catalysis on this compound is not extensively documented, analogous transformations on related structures provide a clear blueprint. For instance, palladium-catalyzed N-allylation (Tsuji-Trost reaction) of secondary sulfonamides bearing sterically demanding groups has been shown to produce rotationally stable N-C axially chiral products with good enantioselectivity. nih.gov In a hypothetical application to a derivative of this compound, a suitably substituted precursor could undergo N-allylation in the presence of a chiral palladium catalyst, such as one derived from a Trost ligand, to install axial chirality.

The table below summarizes representative results from asymmetric catalytic reactions on analogous sulfonamide scaffolds, illustrating the potential for achieving high enantioselectivity.

Table 1: Examples of Asymmetric Catalysis for Chiral Sulfonamide Synthesis

| Catalyst System | Substrate Type | Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S,S)-Trost ligand-(allyl-PdCl)₂ | N-(2-arylethynyl-6-methylphenyl)sulfonamides | N-allylation | Up to 92% | nih.gov |

| Chiral Pd catalyst | Secondary sulfonamides | N-allylation | Good to high | nih.gov |

| Chiral Organic Base | Secondary sulfonamides | N-allylation | Good to high | nih.gov |

These catalytic systems demonstrate the feasibility of creating stereogenic centers, including challenging N-C axial chirality, in molecules containing a sulfonamide moiety. The development of similar protocols for this compound would involve designing precursors that can effectively engage with the chiral catalyst to ensure efficient and highly stereoselective bond formation.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com This strategy is a robust and reliable method for asymmetric synthesis. wikipedia.orgsigmaaldrich.com

For synthesizing chiral analogs of this compound, a chiral auxiliary could be appended to a precursor molecule. For example, the amino group of a 3-nitrophenyl precursor could be acylated with a chiral carboxylic acid derivative, or a chiral amine could be used to form an amide or imine. One of the most effective and widely used auxiliaries is tert-butanesulfinamide, as developed by Ellman. osi.lv This auxiliary can be condensed with ketones or aldehydes to form N-sulfinylketimines, which then undergo diastereoselective addition of nucleophiles. Subsequent cleavage of the N-S bond reveals the chiral amine.

A potential synthetic route could involve the reaction of a ketone-bearing derivative of the target molecule with (R)- or (S)-tert-butanesulfinamide. The resulting N-tert-butanesulfinyl ketimine could then be subjected to a diastereoselective reduction or addition of an organometallic reagent to create a new stereocenter. The stereochemical outcome is controlled by the bulky tert-butyl group of the auxiliary. osi.lv Other notable auxiliaries include pseudoephedrine and oxazolidinones, which have been successfully employed in the asymmetric alkylation of amides. nih.govharvard.edu

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Diastereoselective enolate alkylation, aldol (B89426) reactions | Steric hindrance from the substituent on the oxazolidinone ring directs incoming electrophiles. | sigmaaldrich.com |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of amide enolates | The auxiliary forms a rigid chelated enolate, and the phenyl and methyl groups block one face from electrophilic attack. | nih.govharvard.edu |

| Ellman's tert-Butanesulfinamide | Diastereoselective addition to sulfinylimines | The sulfinyl group directs nucleophilic attack to the opposite face of the bulky tert-butyl group. | osi.lv |

By leveraging these well-established chiral auxiliary strategies, libraries of enantiomerically pure this compound derivatives with new stereocenters on side chains attached to the phenyl ring or the amino group could be systematically synthesized.

Late-Stage Functionalization Strategies for this compound

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in its synthesis. acs.orgmpg.de This approach is exceptionally valuable for rapidly generating structural diversity from a common advanced intermediate, which is a key process in drug discovery. nih.govnih.gov The aromatic ring of this compound is an ideal target for LSF via C-H functionalization reactions.

C-H functionalization allows for the direct conversion of C-H bonds into C-C, C-N, C-O, or C-halogen bonds, avoiding the need for pre-functionalized starting materials (e.g., aryl halides or boronic acids). acs.orgnih.gov The regioselectivity of these reactions can often be controlled by directing groups present in the substrate. researchgate.net In this compound, both the amino group (-NH₂) and the sulfamide (B24259) group (-NHSO₂NMe₂) can act as potential directing groups in transition metal-catalyzed C-H activation.

For example, under palladium or rhodium catalysis, the sulfamide moiety could direct ortho-C-H activation, enabling functionalization at the C2 and C6 positions of the phenyl ring. researchgate.net Similarly, the amino group (or a protected version thereof) could direct functionalization to its ortho positions (C2 and C4). The competition between these directing groups would determine the final regiochemical outcome, which could potentially be tuned by the choice of catalyst, ligands, and reaction conditions.

A powerful LSF method involves the conversion of an arene C-H bond into an aryl sulfonium (B1226848) salt. These salts serve as versatile "linchpin" functional groups that can subsequently be converted into a wide array of other substituents through cross-coupling reactions. mpg.de This two-step sequence grants access to derivatives that would be difficult to obtain otherwise.

Table 3: Potential Late-Stage Functionalization Reactions for Aromatic Sulfonamides

| Reaction Type | Catalyst/Reagent | Position Functionalized | Description | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(II) with a directing group | Ortho to directing group | Forms a biaryl linkage by coupling with an aryl halide or equivalent. | researchgate.net |

| C-H Olefination | Rh(III) or Ru(II) | Ortho to directing group | Introduces an alkene substituent. | researchgate.net |

| C-H Alkylation | Pd(II) or other metals | Ortho to directing group | Forms a new C-C bond with an alkylating agent. | researchgate.net |

| C-H Sulfination | Pd(II) with Rongalite | Ortho to directing group | Introduces a sulfinate group, a precursor to sulfonamides and sulfones. | nih.gov |

The application of these LSF strategies to this compound would enable the efficient creation of a diverse library of analogs with modified phenyl rings, facilitating the exploration of structure-activity relationships for various applications.

Exploration of Chemical Reactivity and Functionalization Patterns of N 3 Aminophenyl N,n Dimethylsulfamide

Electrophilic Aromatic Substitution Reactions on the Aminophenyl Ring of N'-(3-Aminophenyl)-N,N-dimethylsulfamide

The aminophenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two substituents: a primary amino group (-NH₂) at position 1 and a dimethylsulfamoylamino group (-NHSO₂N(CH₃)₂) at position 3. Both groups are ortho-, para-directors. The amino group is a powerful activating group, while the sulfonamide group's effect is more complex, though it is also known to direct incoming electrophiles to the ortho and para positions. researchgate.net The combined directing effects of these two groups strongly favor substitution at positions 2, 4, and 6, which are ortho or para to the highly activating amino group and ortho or para to the sulfonamido group.

Halogenation and Nitration Studies

Halogenation: The halogenation of this compound is predicted to proceed readily due to the activated nature of the aromatic ring. Reagents such as bromine (Br₂) or chlorine (Cl₂) in a suitable solvent would likely lead to poly-substitution at the activated ortho and para positions (2, 4, and 6) relative to the primary amine. Achieving mono-substitution can be challenging and may require milder conditions. Studies on similar structures, such as the bromination of 3-amino-1,2,4-benzothiadiazine-1,1-dioxide in dimethylformamide, have shown that bromination occurs at the positions ortho and para to the amino group. nih.gov

Table 1: Predicted Outcomes of Halogenation Reactions

| Reagent | Predicted Product(s) | Position of Substitution |

|---|---|---|

| Br₂ in acetic acid | 2,4,6-Tribromo-N'-(3-aminophenyl)-N,N-dimethylsulfamide | 2, 4, 6 |

Nitration: The nitration of aromatic compounds is typically carried out with a mixture of nitric acid and sulfuric acid. libretexts.org Under these strongly acidic conditions, the primary amino group of this compound would be protonated to form the anilinium ion (-NH₃⁺). This protonated group is a strong deactivator and a meta-director. Consequently, the electrophilic nitronium ion (NO₂⁺) would be directed to the positions meta to the -NH₃⁺ group. The primary site of nitration would therefore be position 5, which is meta to the anilinium ion and ortho to the dimethylsulfamoylamino group.

However, alternative and milder nitration methods have been developed for aromatic sulfonamides that could offer different selectivity. rsc.orgrsc.org The use of reagents like tert-butyl nitrite (B80452) or sodium nitrite under oxidative conditions can achieve mono-nitration of sulfonamide-functionalized aryl systems with high chemoselectivity, potentially avoiding the protonation of the sensitive amino group. nih.govacs.org If the primary amine remains unprotonated, it would direct the nitration to the ortho and para positions (2, 4, and 6).

Table 2: Predicted Outcomes of Nitration Reactions

| Reagent | Conditions | Predicted Major Product | Position of Substitution |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Strongly acidic | N'-(3-Amino-5-nitrophenyl)-N,N-dimethylsulfamide | 5 |

Alkylation and Acylation Reactions

Friedel-Crafts alkylation and acylation are fundamental reactions for attaching alkyl and acyl groups to aromatic rings. wikipedia.org However, these reactions often face limitations with highly activated rings containing amino groups. The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong Lewis base. This amine can react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction, forming a complex that deactivates the aromatic ring towards further electrophilic attack.

Alkylation: Direct Friedel-Crafts alkylation of the aromatic ring is generally unsuccessful for anilines due to catalyst complexation. Furthermore, the reaction is prone to polyalkylation.

Acylation: Similarly, Friedel-Crafts acylation of the ring is problematic. The primary site of reaction for an acylating agent (like an acyl chloride or anhydride) in the presence of this compound would be the nucleophilic primary amine, leading to N-acylation rather than C-acylation of the ring. To achieve ring acylation, the amino group would need to be protected first, for example, by converting it into an amide, which is less basic and can direct the acylation before being hydrolyzed back to the amine. Milder catalysts, such as FeCl₃·6H₂O, have been used for Friedel-Crafts type reactions involving N-sulfonyl aldimines, but direct C-acylation on the aminophenyl ring remains a synthetic challenge. acs.orgnih.govfigshare.com

Reactivity of the Primary Amine Moiety in this compound

The primary amine (-NH₂) is a versatile functional group that serves as a key site for a wide range of functionalization strategies, including amidation, imine formation, and the introduction of click chemistry handles.

Amidation and Sulfonamidation Reactions

The nucleophilic primary amine of this compound readily undergoes acylation reactions with various acylating agents to form stable amide bonds. mdpi.com Similarly, it can react with sulfonyl chlorides to yield disulfonamide structures.

Amidation: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, yields the corresponding N-acyl derivative. iscientific.org Carboxylic acids can also be coupled directly with the amine using peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Greener methods using water as a solvent have also been developed for N-acylation. mdpi.com

Sulfonamidation: The primary amine reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a new sulfonamide linkage. This reaction is the basis of the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines.

Table 3: Representative Amidation and Sulfonamidation Reactions

| Reagent | Product Type | General Product Structure |

|---|---|---|

| Acetyl Chloride | Amide | N-(3-((dimethylamino)sulfonyl)amino)phenyl)acetamide |

| Benzoyl Chloride | Amide | N-(3-((dimethylamino)sulfonyl)amino)phenyl)benzamide |

Formation of Imines and Heterocycles

Imine Formation: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. redalyc.org The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The primary amine of this compound can be condensed with a variety of carbonyl compounds to produce a diverse range of imine derivatives. These imines are valuable intermediates in organic synthesis. For instance, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) reacts with primary amines to yield formamidine (B1211174) derivatives, which are useful precursors for heterocycles. researchgate.net

Heterocycle Synthesis: The primary amine is a crucial building block for the synthesis of nitrogen-containing heterocycles. youtube.comnih.gov By reacting this compound with bifunctional reagents, various heterocyclic rings can be constructed. For example, condensation with a 1,3-dicarbonyl compound can lead to the formation of a 1,5-diazepine ring system. Reaction with other reagents can lead to the formation of quinazolines, pyrroles, and other important heterocyclic scaffolds. nih.govresearchgate.net

Table 4: Examples of Imine and Heterocycle Formation

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Benzaldehyde | Condensation | Imine (Schiff Base) |

| Acetone | Condensation | Imine (Schiff Base) |

| Acetylacetone (a 1,3-dicarbonyl) | Condensation/Cyclization | Diazepine derivative |

Click Chemistry Functionalization Strategies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov The primary amine of this compound is an ideal starting point for introducing an azide (B81097) or alkyne handle, enabling its use in click chemistry applications for conjugation to other molecules. interchim.fr

A common and effective strategy involves the conversion of the primary arylamine into an aryl azide. This is typically achieved via a two-step process:

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Azide Substitution: The resulting diazonium salt is then treated with an azide source, such as sodium azide (NaN₃), to replace the diazonium group with an azide group (-N₃).

The resulting molecule, N'-(3-azidophenyl)-N,N-dimethylsulfamide , is now equipped with a "click handle." This azide-functionalized compound can be efficiently and specifically reacted with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. This powerful strategy allows for the covalent attachment of this compound to a wide array of substrates, including polymers, biomolecules, and surfaces. nih.govresearchgate.net

Table 5: Click Chemistry Functionalization Pathway

| Step | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Diazotization | NaNO₂, HCl (aq) | Diazonium Salt | Activation of the amine |

| 2. Azidation | NaN₃ | N'-(3-azidophenyl)-N,N-dimethylsulfamide | Introduction of azide handle |

Transformations Involving the Sulfamide (B24259) Linkage of this compound

The sulfamide group (a diamide (B1670390) of sulfuric acid) is a key structural motif, and its reactivity is central to the functionalization of the parent molecule.

Stability and Hydrolysis Kinetics of the Sulfamide Bond

The stability of the S-N bonds in aryl sulfamides is generally high, contributing to their use in medicinal chemistry as metabolically robust bioisosteres of amides or ureas. researchgate.net Hydrolysis of the sulfamide bond in this compound would lead to 3-aminoaniline and N,N-dimethylsulfamic acid. The kinetics of this process are expected to be influenced by pH.

Studies on related N-arylsulfonamides and N-acylimidazoles show that hydrolysis can be subject to both acid and base catalysis. manchester.ac.uknih.gov For instance, the hydrolysis of related compounds has been shown to be pH-dependent, with increased rates under acidic or basic conditions. nih.gov In the case of this compound, the presence of the amino group on the phenyl ring would influence the electronic properties and, consequently, the stability of the sulfamide linkage.

Interactive Table: Predicted Hydrolysis Behavior of the Sulfamide Bond

| Condition | Expected Reactivity | Probable Mechanism |

| Acidic (low pH) | Increased hydrolysis rate | Protonation of a nitrogen atom, facilitating nucleophilic attack by water. |

| Neutral (pH ~7) | Generally stable | Slow, uncatalyzed hydrolysis. |

| Basic (high pH) | Increased hydrolysis rate | Deprotonation of the sulfamide N-H or direct attack by hydroxide (B78521) ion. |

This table is predictive and based on general principles of sulfonamide chemistry, as specific kinetic data for this compound is not available.

Derivatization at the Sulfamide Nitrogen Atoms

The sulfamide moiety possesses two distinct nitrogen atoms available for derivatization. The primary amino group on the phenyl ring is the more nucleophilic site for reactions like acylation or alkylation under standard conditions. However, the sulfamide nitrogen (N') can also undergo reactions, although it is generally less reactive due to the electron-withdrawing effect of the sulfonyl group.

Derivatization of the N'-H of the sulfamide can be achieved under specific conditions, often involving strong bases to generate the corresponding anion, which can then react with electrophiles. nih.gov For example, methylation of sulfonamides at the N1 position has been accomplished using reagents like (trimethylsilyl)diazomethane. nih.gov

Metal-Catalyzed Coupling Reactions of this compound Derivatives

The aromatic ring of this compound is amenable to various metal-catalyzed cross-coupling reactions. To participate in these reactions, the aniline (B41778) or the phenyl ring would typically need to be functionalized with a suitable leaving group (e.g., a halide) or a reactive group (e.g., a boronic acid). The primary amino group can be a source of reactivity itself or can be transformed into other functional groups.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: A halogenated derivative of this compound (e.g., N'-(3-amino-4-bromophenyl)-N,N-dimethylsulfamide) could be coupled with a boronic acid in a Suzuki reaction to introduce a new aryl or alkyl substituent. The synthesis of highly substituted biphenyls and other complex structures often relies on this method.

Heck Reaction: An appropriately halogenated or triflated derivative could undergo a Heck reaction with an alkene to form a new carbon-carbon double bond, leading to stilbene-like structures.

Sonogashira Coupling: The coupling of a terminal alkyne with a halo-derivative of the title compound via a Sonogashira reaction would yield an alkynylated product. This reaction is fundamental in the synthesis of conjugated systems. nih.govdeepdyve.com

Buchwald-Hartwig Amination: The primary amino group of this compound can participate directly in Buchwald-Hartwig amination with aryl halides to form diarylamine structures. Alternatively, a halogenated derivative of the title compound could be coupled with another amine. nih.gov

Interactive Table: Potential Cross-Coupling Reactions of this compound Derivatives

| Reaction | Substrate Requirement | Potential Product |

| Suzuki | Halogenated derivative + Boronic acid | Aryl- or alkyl-substituted derivative |

| Heck | Halogenated derivative + Alkene | Alkenyl-substituted derivative |

| Sonogashira | Halogenated derivative + Terminal alkyne | Alkynyl-substituted derivative |

| Buchwald-Hartwig | With Aryl Halide | N,N-diaryl amine derivative |

This table illustrates potential synthetic applications based on established cross-coupling methodologies, as specific examples for this compound are not documented.

C-H Activation and Functionalization Studies

Direct functionalization of C-H bonds is an increasingly important area of research. For this compound, the sulfamide group or the amino group could act as directing groups for ortho-C-H activation, enabling the introduction of new functional groups at positions adjacent to these moieties on the aromatic ring. While specific studies on this compound are lacking, research on related sulfonamides has demonstrated the feasibility of such transformations. nih.gov

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical properties of this compound are expected to be influenced by the aromatic amine and sulfamide functionalities.

Photochemical Reactivity: Aryl sulfonamides are known to undergo photodegradation. nih.gov The process can be influenced by factors such as pH and the presence of photosensitizers. The primary amino group is also a known chromophore and can participate in photochemical reactions. The degradation pathways could involve cleavage of the S-N bond or transformations on the aromatic ring.

Electrochemical Reactivity: The amino group on the phenyl ring is susceptible to electrochemical oxidation. The sulfamide group can also be electrochemically active. Studies on related anilines and sulfonamides have shown that electrochemical methods can be used to form new bonds or degrade the compounds. For instance, electrochemical oxidation of anilines can lead to polymerization or coupling reactions. The electrochemical synthesis of sulfamides from anilines and sulfur dioxide has also been reported. nih.gov

Further empirical research is required to fully elucidate the specific reaction kinetics, yields, and mechanisms for the chemical transformations of this compound.

Mechanistic Investigations of Biological Activities Mediated by N 3 Aminophenyl N,n Dimethylsulfamide

Elucidation of Molecular Targets and Binding Mechanisms of N'-(3-Aminophenyl)-N,N-dimethylsulfamide

There is currently no published research on the specific molecular targets or binding mechanisms of this compound. Investigations into its potential interactions with biological macromolecules are necessary to understand its pharmacological potential.

Enzyme Inhibition Kinetics and Mechanism of this compound

No studies on the enzyme inhibition kinetics or the mechanism by which this compound may inhibit enzymatic activity have been reported. To determine if this compound acts as an enzyme inhibitor, kinetic studies would be required to ascertain parameters such as the inhibition constant (K_i) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govnih.govumassmed.edu

Receptor Binding Assays and Ligand-Receptor Interaction Studies

Information regarding receptor binding assays or ligand-receptor interaction studies for this compound is not available in the current body of scientific literature. Such assays are crucial for identifying which receptors the compound may bind to and for quantifying the affinity of this binding. nih.govnih.gov

Protein-Ligand Interaction Analysis via Biophysical Techniques

There are no published reports on the use of biophysical techniques to analyze the interaction between this compound and any protein. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry would be instrumental in detailing the specific molecular interactions at an atomic level. nih.govnih.govyoutube.com

Cellular Pathway Modulation by this compound

The effects of this compound on cellular pathways have not been documented. Research in this area would be essential to understand the compound's potential to influence cellular functions and signaling cascades.

Signal Transduction Pathway Interrogation

There is no evidence from published studies to suggest that this compound modulates any specific signal transduction pathways. Interrogation of key signaling pathways, such as those involved in inflammation or cell proliferation, would be a critical step in characterizing its biological activity. nih.govnih.gov

Effects on Gene Expression and Protein Synthesis

The impact of this compound on gene expression and protein synthesis remains unknown. Future research could employ techniques like transcriptomics (e.g., RNA-sequencing) and proteomics to investigate how this compound may alter the expression levels of genes and the synthesis of proteins within a cell.

While research exists on the biological activities of other aminophenyl-containing compounds and various amide derivatives, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.govresearchgate.netnih.govmdpi.comnih.govmdpi.com Further investigation is required to determine if this compound possesses any significant biological activities and to elucidate the mechanisms underlying such potential effects.

Apoptosis and Cell Cycle Modulation Mechanisms

There is no available scientific literature that has investigated the effects of this compound on apoptosis or cell cycle modulation in any cell line. Consequently, no data exists regarding its potential to induce programmed cell death or to influence the progression of the cell cycle.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

No structure-activity relationship (SAR) studies have been published for this compound or its analogs. SAR studies are fundamental in drug discovery to understand how chemical structure relates to biological activity. The absence of such research indicates that this compound and its derivatives have not been extensively explored for their therapeutic potential.

Positional Scanning and Substituent Effects on Biological Activity

There are no research findings on the effects of positional scanning or the addition of various substituents to the this compound scaffold. Such studies would involve creating a library of related compounds with modifications at different positions to determine which parts of the molecule are crucial for any potential biological activity. The lack of this data prevents any discussion on how structural modifications might enhance or diminish its effects.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

No pharmacophore models have been developed for this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. sapphirebioscience.comnih.govnih.gov Without known biological targets or a set of active analogs, the application of ligand-based drug design principles to this compound has not been performed. researchgate.net

Multi-Targeted Activity Profiling of this compound

There is no evidence from scientific studies to suggest that this compound has been profiled for multi-targeted activity. This type of profiling would assess the compound's ability to interact with multiple biological targets simultaneously, a characteristic that can be advantageous in treating complex diseases. nih.gov The foundational data required for such an analysis is currently not available in the scientific literature.

Computational and Theoretical Studies on N 3 Aminophenyl N,n Dimethylsulfamide

Quantum Mechanical Calculations on N'-(3-Aminophenyl)-N,N-dimethylsulfamide Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key characteristics that govern molecular behavior.

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the geometry and physicochemical properties of molecules like this compound. researchgate.net DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular structure and compute electronic properties that dictate reactivity and stability. nih.govmdpi.com

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. cuny.edu The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. cuny.edu

From these orbital energies, several global reactivity descriptors can be calculated to quantify different aspects of molecular reactivity. nih.gov These descriptors provide a quantitative basis for comparing the chemical behavior of different molecules. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT

| Parameter | Formula | Description |

|---|---|---|

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table presents conceptual DFT-based descriptors. The values are derived from methodologies applied to similar sulfonamide compounds.

For this compound, the aminophenyl group acts as an electron-donating moiety, which would be expected to increase the energy of the HOMO, making the molecule a better electron donor. Conversely, the sulfonamide group is electron-withdrawing, which would lower the energy of the LUMO, enhancing its electron-accepting capability. nih.gov

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. cuny.edu The MEP map is plotted on the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), while blue indicates regions of most positive electrostatic potential (electron-poor), with intermediate potentials shown in colors like green and yellow. cuny.edu

In the case of this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the primary amine due to the presence of lone pairs of electrons. These are the most probable sites for electrophilic attack. cuny.edu The π-electrons of the aromatic ring also create a region of negative potential above and below the ring plane. cuny.edu

Positive Potential (Blue): Located around the hydrogen atoms of the amine and sulfonamide N-H groups, making them susceptible to nucleophilic attack.

Influence of Substituents: The electron-donating amino group (-NH₂) enhances the negative potential of the aromatic ring, particularly at the ortho and para positions relative to it. The electron-withdrawing dimethylsulfamide group (-SO₂N(CH₃)₂) would have the opposite effect, creating a more positive potential on the ring atoms it is attached to. cuny.edu

This visual representation of charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are pivotal in protein-ligand recognition. nih.gov

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.gov This technique is indispensable for studying how a ligand like this compound behaves in a complex biological milieu, such as in aqueous solution or bound to a protein. nih.gov

Solvent Effects and Hydration Shell Dynamics

The behavior of a molecule in an aqueous solution is heavily influenced by its interactions with surrounding water molecules. This compound is an amphiphilic molecule, possessing both polar and non-polar regions.

MD simulations can model the formation of a hydration shell around the molecule. The polar groups—the primary amine (-NH₂) and the sulfonamide (-SO₂NH-)—are capable of forming hydrogen bonds with water molecules, acting as both hydrogen bond donors and acceptors. The sulfonyl oxygens are strong hydrogen bond acceptors. These interactions would anchor water molecules, forming a structured and dynamic hydration layer. In contrast, the phenyl ring and the methyl groups are non-polar and would interact unfavorably with water, leading to the hydrophobic effect, where water molecules form a cage-like structure around these regions. All-atom MD simulations can track the residence time of water molecules near specific functional groups and analyze the structural and energetic properties of this hydration shell, which is crucial for understanding the molecule's solubility and bioavailability. nih.gov

Protein-Ligand Complex Dynamics and Conformational Changes

This compound is a key structural fragment of the BRAF kinase inhibitor, Vemurafenib. pharmaffiliates.com Therefore, understanding its interaction within the ATP-binding site of kinases like BRAF is of significant interest. MD simulations of the protein-ligand complex, typically initiated from a docked pose, can provide profound insights into the stability of the binding and the nature of the interactions.

A typical MD simulation study would involve:

Docking: Initially, the molecule would be computationally placed (docked) into the active site of the protein (e.g., BRAF V600E mutant).

Simulation: The entire system (protein, ligand, water, and ions) is then simulated for a duration of nanoseconds to microseconds.

Analysis: Key metrics are analyzed throughout the simulation trajectory. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the binding complex. nih.gov The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in binding or conformational changes.

For this compound, simulations would likely show key interactions within a kinase active site, such as hydrogen bonds between the sulfonamide NH or the primary amine and backbone atoms of the hinge region (a common interaction motif for kinase inhibitors). The phenyl ring would likely engage in hydrophobic or π-π stacking interactions with aromatic residues in the binding pocket. These simulations can reveal whether the initial binding pose is stable or if the ligand undergoes significant conformational changes to achieve a more favorable binding mode, providing a dynamic picture that static docking models cannot capture.

In Silico Screening and Virtual Ligand Design for this compound Derivatives

The core structure of this compound serves as an excellent starting point, or fragment, for the design of new, potentially more potent and selective therapeutic agents. nih.gov In silico screening and virtual ligand design are computational strategies used to explore vast chemical space and prioritize compounds for synthesis and testing.

Using this compound as a scaffold, medicinal chemists can propose modifications to enhance its binding affinity or improve its pharmacokinetic properties. For instance, substituents could be added to the phenyl ring to probe for additional interactions within a protein's binding pocket. Virtual libraries of such derivatives can be rapidly generated and evaluated.

Computational techniques employed in this process include:

Structure-Based Virtual Screening (SBVS): This involves docking a large library of derivative compounds into the target protein's active site and scoring them based on their predicted binding affinity. Compounds with the best scores are selected for further investigation.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A model could be generated based on the known interactions of this compound or similar ligands in a binding site. This model is then used as a 3D query to search databases for other molecules that fit these criteria.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. These models correlate the 3D steric and electrostatic fields of a series of derivatives with their biological activity, providing contour maps that guide the design of new molecules with enhanced potency.

Through these in silico approaches, the design of novel derivatives based on the this compound framework can be significantly accelerated, focusing synthetic efforts on the most promising candidates.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, docking studies can identify potential biological targets and elucidate the key intermolecular interactions driving its biological activity.

While specific docking studies on this compound are not extensively reported in publicly available literature, studies on structurally related sulfonamides and aminophenyl derivatives provide a framework for potential interactions. Common biological targets for such compounds include enzymes like histone deacetylases (HDACs) and various kinases. nih.govnih.govresearchgate.net

A typical docking study would involve the three-dimensional structure of a potential target protein, often obtained from the Protein Data Bank (PDB). The structure of this compound would be energy-minimized and then "docked" into the binding site of the protein using specialized software. The results are typically ranked based on a scoring function that estimates the binding affinity.

The key interactions for this compound would likely involve:

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) and the primary amine (-NH₂) are capable of acting as both hydrogen bond donors and acceptors. The dimethylsulfamide moiety's oxygen atoms are potential hydrogen bond acceptors.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues within the protein's binding pocket.

Hydrophobic Interactions: The dimethyl groups and the phenyl ring contribute to the molecule's hydrophobicity and can interact with nonpolar residues.

For instance, in a hypothetical docking study with a histone deacetylase, the aminophenyl group might interact with the zinc ion in the active site, a common binding motif for HDAC inhibitors. nih.govnih.gov The sulfonamide moiety could form hydrogen bonds with amino acid residues lining the catalytic tunnel.

Table 1: Potential Interacting Residues in a Hypothetical Docking Study

| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | -NH₂ on phenyl ring, -NH- of sulfonamide | Asp, Glu, Ser, Thr, Main-chain carbonyls |

| Hydrogen Bond Acceptor | -SO₂- oxygens, -N(CH₃)₂ nitrogen | Lys, Arg, His, Ser, Thr, Main-chain amides |

| Aromatic (π-π) | Phenyl ring | Phe, Tyr, Trp, His |

| Hydrophobic | Phenyl ring, -N(CH₃)₂ methyl groups | Ala, Val, Leu, Ile, Pro, Met |

These docking studies are crucial for the initial stages of drug discovery, enabling the prioritization of compounds for synthesis and biological testing.

Pharmacophore-Based Virtual Screening

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. sigmaaldrich.com These models can be used to screen large virtual libraries of compounds to identify new molecules with the potential for similar biological activity.

A pharmacophore model for this compound and its analogs would typically be generated based on the structures of known active compounds. The key features would likely include:

A hydrogen bond donor feature (from the -NH₂ and -NH- groups).

A hydrogen bond acceptor feature (from the -SO₂- oxygens).

An aromatic ring feature.

A hydrophobic feature (from the dimethylamino group and the phenyl ring).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search databases of chemical compounds. This virtual screening process can rapidly identify a diverse set of molecules that match the pharmacophore and are therefore likely to be active. This approach is particularly useful for scaffold hopping, where new chemical scaffolds with the desired biological activity can be discovered. researchgate.net

Table 2: Hypothetical Pharmacophore Features for this compound Analogs

| Pharmacophore Feature | Corresponding Molecular Moiety |

| Hydrogen Bond Donor (HBD) | Primary amine (-NH₂) on the phenyl ring, Sulfonamide N-H |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl oxygens (-SO₂) |

| Aromatic Ring (AR) | Phenyl ring |

| Hydrophobic (HY) | Dimethylamino group (-N(CH₃)₂), Phenyl ring |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the physicochemical properties of molecules (descriptors), QSAR models can predict the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Efficacy

For a series of this compound analogs, a QSAR study would begin by compiling a dataset of compounds with their measured biological activities (e.g., IC₅₀ values). A wide range of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the biological activity. A robust QSAR model should have high statistical significance and good predictive power, which is typically assessed through internal and external validation techniques.

For instance, a QSAR model for HDAC inhibitors based on aminophenyl benzamide (B126) derivatives showed a strong correlation between activity and descriptors related to hydrophobicity and hydrogen bonding potential. A similar model for this compound analogs would likely highlight the importance of the aminophenyl and sulfonamide moieties.

Table 3: Example of a Hypothetical QSAR Model Equation

pIC₅₀ = c₀ + c₁(LogP) + c₂(PSA) + c₃(Molecular Weight) + ...*

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Descriptor Analysis and Feature Selection

A crucial part of QSAR modeling is the analysis and selection of descriptors. This process helps in understanding which molecular properties are most influential for the biological activity. Feature selection methods, such as genetic algorithms, are often employed to identify the most relevant descriptors and to avoid overfitting the model.

For this compound analogs, descriptor analysis might reveal that:

Increased lipophilicity (higher LogP) could enhance membrane permeability and thus biological efficacy, up to a certain point.

The presence of hydrogen bond donors and acceptors is critical for binding to the target protein.

Molecular shape and size play a role in the steric complementarity with the active site.

The insights gained from descriptor analysis are invaluable for guiding the rational design of new analogs with improved potency and selectivity.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the synthesis of this compound. The most common synthetic route would likely involve the reaction of 3-aminoaniline with N,N-dimethylsulfamoyl chloride.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules and to calculate reaction energies, activation barriers, and transition state geometries. sigmaaldrich.com By modeling the reaction pathway, chemists can gain a detailed understanding of the reaction mechanism.

The reaction between an amine and a sulfonyl chloride is generally proposed to proceed through an addition-elimination mechanism. Computational studies can be used to:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the energies of these species to determine the reaction's thermodynamic and kinetic favorability.

Visualize the transition state structures to understand the bond-making and bond-breaking processes.

Perform frequency calculations to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states).

For the synthesis of this compound, a computational study could compare different possible pathways, for example, a concerted versus a stepwise mechanism. The calculated activation energies would indicate the most likely reaction pathway.

Table 4: Hypothetical Energy Profile Data from a DFT Study

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 (TS2) | +10.5 |

| Products | -20.1 |

This data would suggest a two-step mechanism with an initial activation barrier of 15.2 kcal/mol. Such computational insights can help in optimizing reaction conditions to improve yields and reduce byproducts.

Advanced Analytical Methodologies for Investigating N 3 Aminophenyl N,n Dimethylsulfamide in Complex Research Systems

High-Resolution Spectroscopic Techniques for Probing N'-(3-Aminophenyl)-N,N-dimethylsulfamide Interactions

High-resolution spectroscopy offers unparalleled insights into the molecular structure and behavior of this compound at an atomic level. These techniques are instrumental in understanding its conformational dynamics and its binding interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, NMR can be employed to study the rotation around the sulfonamide bond, which can be hindered, potentially leading to distinct conformational isomers. umich.eduresearchgate.net Low-temperature NMR experiments can help to experimentally determine the populations of different conformers in various solvents. umich.eduresearchgate.net

Furthermore, NMR is invaluable for studying ligand binding interactions with macromolecules, such as proteins. nih.gov Techniques like saturation transfer difference (STD) NMR and Water-LOGSY can identify binding epitopes and determine binding affinities, even for weak interactions. While specific ligand binding studies for this compound are not extensively documented in publicly available literature, the general principles of NMR in drug discovery are well-established for characterizing the binding modes of small molecules. nih.govnih.gov The presence of both an aromatic amine and a sulfonamide group in this compound makes it a candidate for interaction studies with various biological targets, where NMR could elucidate the specific atoms involved in binding.

Table 1: Potential ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 | 110 - 150 |

| Amine (NH₂) Protons | 3.5 - 5.0 | - |

| Sulfonamide (NH) Proton | 8.0 - 10.0 | - |

| N,N-dimethyl (CH₃) Protons | 2.5 - 3.0 | 35 - 45 |

| Aromatic C-NH₂ | - | 140 - 150 |

| Aromatic C-NSO₂ | - | 135 - 145 |

| Aromatic CH | - | 110 - 130 |

| N,N-dimethyl (CH₃) Carbon | - | 35 - 45 |

Note: These are predicted values based on general chemical shift ranges for similar functional groups and are subject to variation based on solvent and other experimental conditions.

Mass spectrometry (MS) is an essential technique for identifying and quantifying metabolites of xenobiotics like this compound. ijpras.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) allows for the accurate mass determination of potential metabolites, facilitating their structural elucidation. ijpras.com Common metabolic transformations for sulfonamides include N-acetylation of the aromatic amine, hydroxylation of the aromatic ring, and cleavage of the sulfonamide bond. researchgate.net The resulting metabolites can be identified by comparing their mass spectra with those of the parent compound and by analyzing their fragmentation patterns in tandem mass spectrometry (MS/MS). researchgate.netnih.gov

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "molecular fingerprint" of a compound, based on the vibrations of its chemical bonds. contractlaboratory.comthermofisher.com These techniques are useful for identifying this compound and for studying its interactions within complex matrices. FTIR is particularly sensitive to polar functional groups like the amine (NH₂) and sulfonamide (SO₂NH) groups, which exhibit characteristic absorption bands. labmanager.com Raman spectroscopy, on the other hand, is well-suited for analyzing non-polar bonds and symmetric vibrations, such as those in the aromatic ring. thermofisher.com

The combination of FTIR and Raman can provide a more complete vibrational profile of the molecule. unizar.esnih.govnih.gov In complex research systems, changes in the vibrational spectra of this compound upon interaction with other molecules can indicate which functional groups are involved in the interaction. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Amine (N-H) | Stretching | 3500 - 3300 | 3500 - 3300 |

| Sulfonamide (N-H) | Stretching | 3300 - 3200 | 3300 - 3200 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1370 - 1335 | Weak |

| Sulfonyl (S=O) | Symmetric Stretching | 1180 - 1160 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 |

| N,N-dimethyl (C-H) | Stretching | 2970 - 2950, 2870 - 2850 | 2970 - 2950, 2870 - 2850 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Chromatographic Techniques for Separating and Quantifying this compound in Research Samples

Chromatographic methods are indispensable for the separation, isolation, and quantification of this compound from complex mixtures, such as biological fluids or reaction media.

Although this compound itself is not chiral, derivatives or related compounds may possess stereogenic centers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. yakhak.orgnih.govresearchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including those with amine functionalities. yakhak.orgmdpi.com The separation of enantiomers is crucial in pharmaceutical research, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological properties. libretexts.orgpharmacy180.commsu.edu

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and selective analytical technique ideal for the trace analysis of compounds like this compound in complex samples. waters.com UPLC utilizes smaller particle sizes in the stationary phase compared to conventional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. mdpi.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS provides excellent specificity and allows for the quantification of analytes at very low concentrations, often in the nanogram per liter range. mdpi.comnih.govnih.govnih.govacs.orgkit.edunih.gov This makes it a powerful tool for pharmacokinetic studies, environmental monitoring, and metabolite quantification. nih.govnih.govrsc.org

Table 3: Example UPLC-MS/MS Parameters for Analysis of a Related Sulfonamide

| Parameter | Condition |

| UPLC Column | C18 reversed-phase, sub-2 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of target analyte from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor ion (m/z of this compound) → Product ion(s) |

Note: These are exemplary conditions and would require optimization for the specific analysis of this compound.

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of this compound Complexes

High-resolution structural techniques are indispensable for visualizing the precise binding mode of a small molecule within its protein target. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the cornerstones of structural biology, providing atomic-level details of molecular interactions. nih.gov

Co-Crystallization with Protein Targets

Co-crystallization is a powerful technique used to determine the three-dimensional structure of a ligand-protein complex. domainex.co.uknih.gov This method involves crystallizing the target protein in the presence of the ligand, in this case, this compound. The resulting crystal, which contains the protein-ligand complex in an ordered, repeating lattice, can then be analyzed by X-ray diffraction to generate a detailed structural model.

In a hypothetical study, this compound could be investigated as an inhibitor of a protein kinase, herein referred to as "Kinase X". The process would involve mixing purified Kinase X with a molar excess of the compound and screening a wide range of crystallization conditions using vapor diffusion methods. nih.gov Successful co-crystallization would yield diffraction-quality crystals of the Kinase X–this compound complex. Analysis of the X-ray diffraction data would reveal the precise binding orientation of the compound in the kinase's active site, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the complex. This structural information is invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective analogs. domainex.co.uknih.gov

For protein targets that are large, conformationally flexible, or resistant to crystallization, cryo-electron microscopy (cryo-EM) presents a powerful alternative. nih.govnih.gov In a hypothetical cryo-EM study, the Kinase X complexed with this compound would be rapidly frozen in a thin layer of vitreous ice and imaged with a transmission electron microscope. springernature.com Computational averaging of thousands of individual particle images would allow for the generation of a high-resolution 3D density map, into which an atomic model of the complex could be built. elifesciences.org This approach would similarly elucidate the binding mode of the compound, even for challenging biological systems.

Table 1: Hypothetical X-ray Diffraction Data and Refinement Statistics for Kinase X in Complex with this compound

| Parameter | Value |

|---|---|

| Data Collection | |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a=55.2 Å, b=85.4 Å, c=110.9 Å, α=β=γ=90° |

| Resolution (Å) | 50.0 - 1.8 |

| Rmerge | 0.07 (0.45) |

| I/σI | 15.2 (2.1) |

| Completeness (%) | 99.8 (99.1) |

| Redundancy | 7.1 (6.8) |

| Refinement | |

| Resolution (Å) | 35.5 - 1.8 |

| No. of Reflections | 45,123 |

| Rwork / Rfree | 0.18 / 0.21 |

| No. of Atoms | |

| Protein | 3,105 |

| Ligand | 27 |

| Water | 350 |

| B-factors (Ų) | |

| Protein | 25.5 |

| Ligand | 22.1 |

| R.M.S. Deviations | |

| Bond Lengths (Å) | 0.005 |

| Bond Angles (°) | 1.12 |

Values in parentheses are for the highest-resolution shell.

Structural Analysis of this compound in Crystalline State

Determining the crystal structure of this compound alone is crucial for understanding its intrinsic conformational preferences, which can influence its binding to a protein target. Single-crystal X-ray diffraction (SC-XRD) of the small molecule provides precise information on its three-dimensional geometry, bond lengths, bond angles, and intermolecular packing forces in the solid state. rigaku.comworktribe.com

For this analysis, crystals of the compound would be grown from a suitable solvent system via slow evaporation. The analysis of its crystal structure would reveal the preferred conformation of the dimethylsulfamide group relative to the aminophenyl ring and detail the hydrogen bonding networks and other intermolecular interactions that define the crystal packing. researchgate.netjst.go.jp This information provides a baseline for comparing the bound conformation (from co-crystallization) with the unbound state, offering insights into the energetic costs of any conformational changes required for binding.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₃N₃O₂S |

| Formula Weight | 215.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.98 Å, b=12.15 Å, c=9.85 Å, β=105.4° |

| Volume (ų) | 1037.6 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.378 |

| Key Intermolecular Interaction | N-H···O hydrogen bond (2.95 Å) |